

FGA146: A Comparative Analysis of Cross-Reactivity with Other Kinase Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FGA146

Cat. No.: B12377536

[Get Quote](#)

Introduction

FGA146 is a novel, potent, and highly selective small molecule inhibitor designed to target Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK2 signaling pathway is a critical factor in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory conditions. The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects, resulting from cross-reactivity with other kinases, can lead to unintended side effects and toxicities. This guide provides a comprehensive comparison of the cross-reactivity profile of **FGA146** against other kinase targets, supported by experimental data and detailed methodologies.

Data Presentation: Kinase Selectivity Profile of FGA146

The selectivity of **FGA146** was assessed against a panel of kinases, including other members of the JAK family (JAK1, JAK3, TYK2) and a selection of kinases from different families known for potential off-target interactions. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Target Kinase	IC50 (nM)	Primary Target/Off-Target	Fold Selectivity vs. JAK2
JAK2	5	Primary Target	1
JAK1	250	Off-Target	50
JAK3	>10,000	Off-Target	>2000
TYK2	800	Off-Target	160
FLT3	>10,000	Off-Target	>2000
RET	>10,000	Off-Target	>2000
SRC	5,000	Off-Target	1000
LCK	8,000	Off-Target	1600

Interpretation of Data: The data clearly demonstrates the high selectivity of **FGA146** for JAK2. It exhibits a 50-fold higher potency for JAK2 compared to JAK1 and significantly lower activity against other kinases in the panel. This high degree of selectivity suggests a lower potential for off-target side effects commonly associated with less selective kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The inhibitory activity of **FGA146** against a panel of kinases was determined using a TR-FRET-based assay. This method measures the phosphorylation of a substrate by the kinase of interest.

Materials:

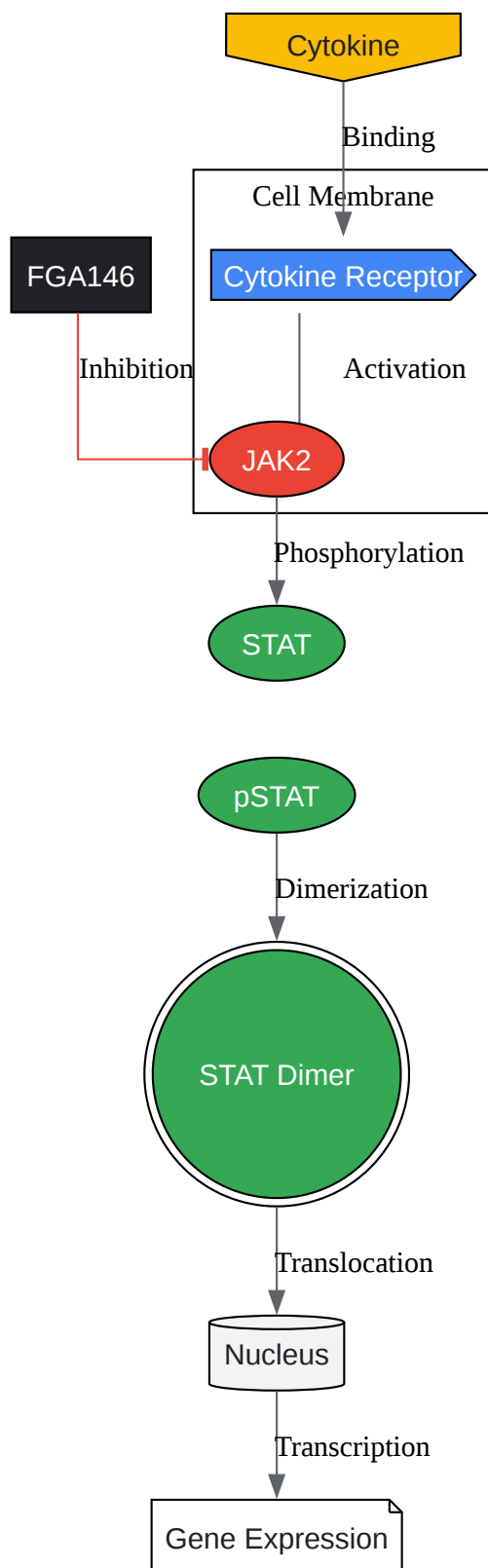
- Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, etc.)
- Biotinylated peptide substrate specific for each kinase
- ATP (Adenosine triphosphate)

- **FGA146** compound
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
- Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor fluorophore)
- 384-well microplates
- Plate reader capable of TR-FRET measurements

Procedure:

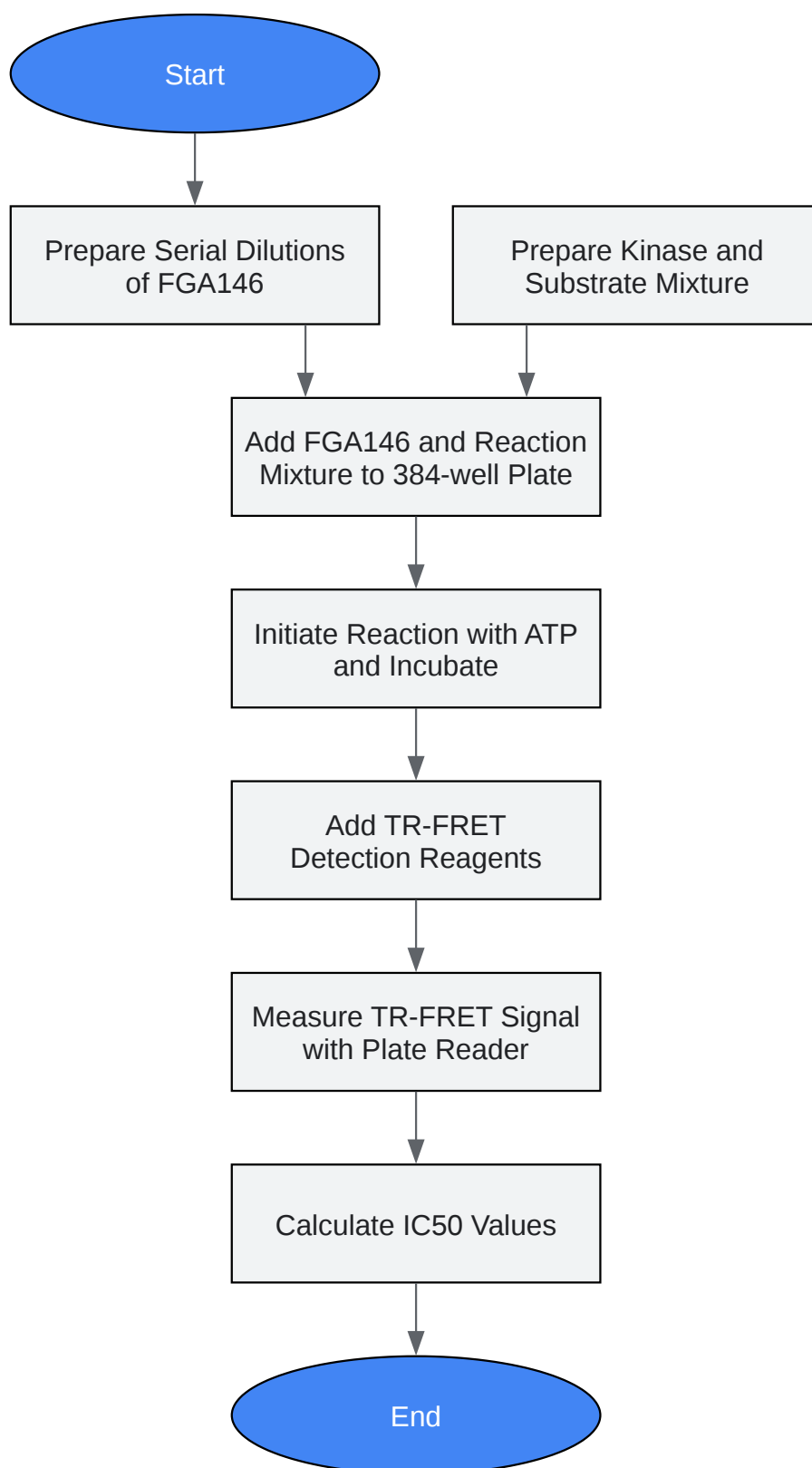
- **Compound Preparation:** **FGA146** was serially diluted in DMSO to create a range of concentrations. These dilutions were then further diluted in the assay buffer.
- **Reaction Mixture Preparation:** For each kinase, a reaction mixture was prepared containing the specific recombinant kinase and its corresponding biotinylated peptide substrate in the assay buffer.
- **Incubation:** 10 µL of the **FGA146** dilution was added to the wells of a 384-well microplate. Subsequently, 10 µL of the kinase/substrate mixture was added. The reaction was initiated by adding 10 µL of ATP solution at a concentration equivalent to the K_m for each respective kinase. The plate was then incubated at room temperature for 60 minutes.
- **Detection:** After incubation, 10 µL of a detection mixture containing the europium-labeled anti-phospho-substrate antibody and SA-APC was added to each well. The plate was incubated for another 60 minutes at room temperature to allow for antibody binding.
- **Data Acquisition:** The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
- **Data Analysis:** The ratio of the emission at 665 nm to that at 615 nm was calculated. The IC₅₀ values were determined by fitting the data to a four-parameter logistic equation using graphing software.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of **FGA146** on JAK2.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the IC50 of **FGA146** using a TR-FRET kinase assay.

- To cite this document: BenchChem. [FGA146: A Comparative Analysis of Cross-Reactivity with Other Kinase Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377536#fga146-cross-reactivity-with-other-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com